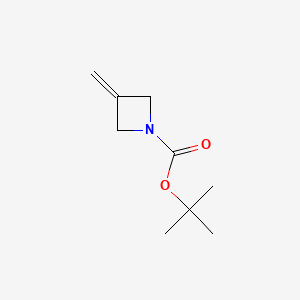










|
REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:7])(Cl)[C:3](Cl)=[O:4].[CH2:8]=[C:9]1[CH2:12][N:11]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:10]1.C(=O)([O-])[O-].[Na+].[Na+]>C(COC)OC.CCOCC>[Cl:1][C:2]1([Cl:7])[C:3](=[O:4])[CH2:8][C:9]21[CH2:10][N:11]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:12]2 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
28.42 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(OC)COC
|
|
Name
|
|
|
Quantity
|
7.98 g
|
|
Type
|
reactant
|
|
Smiles
|
C=C1CN(C1)C(=O)OC(C)(C)C
|
|
Name
|
zinc-copper amalgam
|
|
Quantity
|
36.48 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction medium is stirred at room temperature for 12 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
are added dropwise, at 0° C., to a mixture
|
|
Type
|
CUSTOM
|
|
Details
|
The solution obtained
|
|
Type
|
FILTRATION
|
|
Details
|
is filtered through Celite
|
|
Type
|
WASH
|
|
Details
|
rinsed thoroughly with water and ether
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase is then separated out
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted several times with ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases are dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
After evaporating off the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
the product obtained, in the form of a brown oil
|
|
Type
|
CUSTOM
|
|
Details
|
is used without further purification in the following step
|


Reaction Time |
12 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1(C2(CN(C2)C(=O)OC(C)(C)C)CC1=O)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |